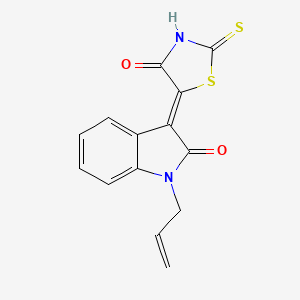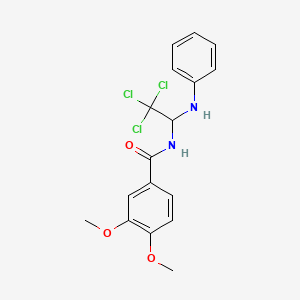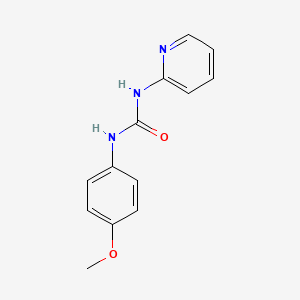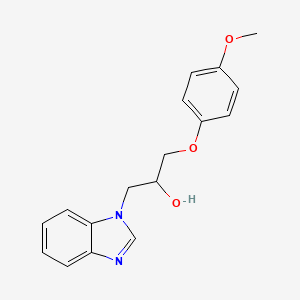![molecular formula C18H29NO2 B5229924 1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)
1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TMA-2, and it belongs to the class of phenethylamines. TMA-2 has been found to have several biochemical and physiological effects, which make it a promising candidate for further research.
Mécanisme D'action
TMA-2 acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. It also has some affinity for other serotonin receptor subtypes, as well as for dopamine and norepinephrine receptors. The exact mechanism of action of TMA-2 is not yet fully understood, but it is believed to involve the activation of various signaling pathways in the central nervous system.
Biochemical and Physiological Effects:
TMA-2 has been found to have several biochemical and physiological effects, including changes in mood, perception, and cognition. It has also been found to have some analgesic properties, as well as effects on blood pressure and heart rate. TMA-2 has been shown to induce hallucinations and altered states of consciousness, which make it a promising candidate for further research in the field of psychedelic medicine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMA-2 in lab experiments is its relatively low toxicity compared to other phenethylamines. It also has a longer duration of action, which allows for more prolonged studies. However, TMA-2 is still a controlled substance, which makes it difficult to obtain for research purposes. It also has some potential side effects, such as anxiety and paranoia, which need to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on TMA-2. One of the most promising areas of research is its potential use in the treatment of various neurological disorders, such as depression and anxiety. TMA-2 may also have potential applications in the field of psychedelic therapy, as it has been found to induce altered states of consciousness. Further research is needed to fully understand the mechanism of action of TMA-2 and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of TMA-2 involves the reaction between 2,3,5-trimethoxybenzaldehyde and 2-(2-chloroethoxy)ethylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
TMA-2 has been studied extensively for its potential applications in various fields of scientific research. It has been found to have significant effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders. TMA-2 has also been studied for its potential use in the field of forensic toxicology, as it has been found to be a metabolite of other phenethylamines.
Propriétés
IUPAC Name |
1-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15-13-16(2)17(3)18(14-15)21-12-11-20-10-9-19-7-5-4-6-8-19/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYGXPUULDSUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCOCCN2CCCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5229873.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)


![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-11,11-dimethyl-10,11-dihydrobenzo[f]imidazo[2,1-a]isoquinolin-1(2H)-one](/img/structure/B5229883.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5229885.png)
![3-{[(4-fluorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5229890.png)

![4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5229896.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5229913.png)
![8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)